Prothiofos-d5
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Overview
Description
Prothiofos-d5 is a deuterated analog of Prothiofos, an organophosphate compound. It is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C11H10D5Cl2O3PS, and it has a molecular weight of 334.21 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prothiofos-d5 involves the incorporation of deuterium atoms into the Prothiofos molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent incorporation of deuterium atoms. The production process is carefully monitored to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Prothiofos-d5 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxides, while substitution reactions can yield a variety of substituted derivatives .
Scientific Research Applications
Prothiofos-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Prothiofos and its metabolites.
Biology: Employed in studies involving enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of pesticides and other agrochemicals
Mechanism of Action
Prothiofos-d5, like other organophosphates, exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. The molecular targets of this compound include acetylcholinesterase and other related enzymes involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Prothiofos-d5 include:
Prothiofos: The non-deuterated analog of this compound.
Profenofos: Another organophosphate with similar chemical structure and mechanism of action.
Chlorpyrifos: A widely used organophosphate pesticide with similar biological effects
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The incorporation of deuterium can enhance the stability and alter the metabolic pathways of the compound, making it a valuable tool in various scientific studies .
Properties
Molecular Formula |
C11H15Cl2O3PS |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2,4-dichloro-1-[1,1,2,2,2-pentadeuterioethoxy(propylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C11H15Cl2O3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i2D3,4D2 |
InChI Key |
ZGPVUVBRTCPAPZ-PVGOWFQYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC1=C(C=C(C=C1)Cl)Cl)SCCC |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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